Physical and chemical properties of 3,4'-Dichlorobenzophenone
Physical and chemical properties of 3,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3,4'-Dichlorobenzophenone. It includes detailed experimental protocols for its synthesis and purification, making it a valuable resource for professionals in chemical research and development.
Core Physical and Chemical Properties
3,4'-Dichlorobenzophenone is a dichlorinated derivative of benzophenone. It is a solid at room temperature and is notable for its use as a chemical intermediate in the synthesis of more complex molecules.[1] Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 6284-79-3 | [2] |
| Molecular Formula | C₁₃H₈Cl₂O | [2] |
| Molecular Weight | 251.11 g/mol | [2] |
| Appearance | Slightly brown to pink-grey crystalline powder | |
| Melting Point | 104 - 104.5 °C | [1] |
| Boiling Point | 342 °C | [1] |
| Solubility in Water | Insoluble | [1] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 4.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 249.9952203 g/mol | [2] |
| Monoisotopic Mass | 249.9952203 g/mol | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Heavy Atom Count | 16 | [2] |
| Complexity | 248 | [2] |
Experimental Protocols
Synthesis of 3,4'-Dichlorobenzophenone via Friedel-Crafts Acylation
The primary method for synthesizing 3,4'-Dichlorobenzophenone is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Reaction:
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous dichloromethane.[3] Cool the flask in an ice-water bath.
-
Addition of Reactants: Slowly add a solution of benzoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.[3] Following this, add 1,2-dichlorobenzene (1 equivalent) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Workup: Upon completion, cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.[3]
-
Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and finally with brine.[3]
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
Purification by Recrystallization
The crude 3,4'-Dichlorobenzophenone can be purified by recrystallization to obtain a product of high purity. A mixed solvent system, such as ethanol and water, is often effective.[4][5]
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[4]
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. The purity can be assessed by measuring the melting point.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,4'-Dichlorobenzophenone is expected to show complex multiplets in the aromatic region due to the coupling of the protons on the two phenyl rings. The signals for the protons on the dichlorinated ring will typically be downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the chlorine atoms. A representative spectrum would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 3,4'-Dichlorobenzophenone will exhibit a signal for the carbonyl carbon in the downfield region (typically ~195 ppm). The aromatic carbons will appear in the range of ~128-140 ppm. The carbons attached to the chlorine atoms will show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions for 3,4'-Dichlorobenzophenone include:[8]
-
C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹, characteristic of the carbonyl group in a diaryl ketone.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.
-
Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of 3,4'-Dichlorobenzophenone will show a molecular ion peak (M⁺) at m/z 250, corresponding to the molecular weight of the compound with the most common isotopes of chlorine (³⁵Cl).[9][10] Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 will be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of acylium ions.[11][12]
References
- 1. Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com [chegg.com]
- 2. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum [chemicalbook.com]
- 11. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
